1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Overview
Description
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be synthesized through several methods, including the Pomeranz-Fritsch cyclization reaction. This classical method involves the cyclization of a β-aminoketone to form the tetrahydroisoquinoline core. The reaction typically requires strong acidic conditions and high temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibitors and receptor ligands.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mechanism of Action
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is structurally similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). it has unique conformational features and pharmacological properties that distinguish it from other compounds in this class. The compound's constrained analog of phenylalanine makes it particularly useful in peptide-based drugs and biologically active compounds.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
Other tetrahydroisoquinoline derivatives
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGIZSINDRUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406607 | |
Record name | 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63586-82-3 | |
Record name | 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.